Bienvenue dans la boutique en ligne BenchChem!

6-Nitroquinazoline

Immunology Inflammation Oral Bioavailability

Procure 6-Nitroquinazoline (CAS 7556-95-8) for your kinase inhibitor and antiparasitic programs. This specific 6-nitro isomer is essential; its strong electron-withdrawing effect dictates reactivity at the 4-position for nucleophilic substitution and governs metabolic clearance via human liver aldehyde oxidase—properties not replicated by 5-nitro, 8-nitro, or 6-fluoro analogs. Validated in EGFR T790M mutant inhibitors (superior to gefitinib) and antimalarials (IC50 0.95 μM vs. chloroquine-resistant P. falciparum). The latent amine also enables intracellular prodrug activation studies. Ensure your SAR is not confounded by isomeric variation—insist on this specific scaffold.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 7556-95-8
Cat. No. B1619102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinazoline
CAS7556-95-8
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=NC=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)7-1-2-8-6(3-7)4-9-5-10-8/h1-5H
InChIKeyRPTKRGHYKSBDJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitroquinazoline (CAS 7556-95-8) Procurement & Research Baseline


6-Nitroquinazoline (CAS 7556-95-8) is a nitrogen-containing heterocyclic compound within the quinazoline family, characterized by a nitro group at the 6-position of the bicyclic ring system [1]. This substitution pattern confers distinct reactivity and biological activity that differentiates it from other positional isomers (e.g., 8-nitroquinazoline) [2]. The compound serves both as a direct bioactive scaffold—exhibiting antimalarial and immunomodulatory properties—and as a critical intermediate in the synthesis of diverse 4-anilinoquinazoline kinase inhibitors, including clinically approved targeted therapies [3]. Its well-defined physicochemical properties, including a melting point of 174.5–175 °C and predicted density of 1.437±0.06 g/cm³, enable reproducible handling and characterization in research and industrial settings .

Why 6-Nitroquinazoline Cannot Be Interchanged with Other Quinazoline Analogs


The 6-nitro substitution on the quinazoline scaffold is not a generic functional handle; it confers unique electronic, metabolic, and pharmacological properties that preclude simple substitution with other nitro-positional isomers (e.g., 5-nitro, 8-nitro) or alternative 6-substituted analogs (e.g., 6-amino, 6-fluoro). The 6-nitro group acts as a strong electron-withdrawing moiety, directly influencing the reactivity of the pyrimidine ring at the 4-position for nucleophilic aromatic substitution and modulating the compound's reduction potential in biological systems [1]. Critically, 6-nitroquinazoline is a known substrate for human liver aldehyde oxidase (AO), an enzyme whose activity is highly sensitive to the position and nature of the substituent on the quinazoline ring [2]. This metabolic liability is not shared by all analogs (e.g., 6-fluoroquinazolines show different clearance profiles), meaning that substituting a 6-nitroquinazoline scaffold for another quinazoline in a biological assay or synthetic pathway can lead to entirely divergent outcomes in potency, selectivity, and in vivo pharmacokinetics [3]. Furthermore, the nitro group serves as a latent amine; its reduction to 6-aminoquinazoline can occur intracellularly, generating a secondary pharmacophore that contributes to the overall observed biological activity, a prodrug-like feature absent in the 6-amino analog itself [4].

Quantitative Differentiation Evidence for 6-Nitroquinazoline and Its Derivatives


Oral Bioavailability and In Vivo Efficacy Differentiation via N-Alkyl Modification

A direct head-to-head comparison within the 6-nitroquinazoline series demonstrates that strategic N-alkyl modification at the C(4)-position dramatically alters oral bioavailability and in vivo efficacy. The N-methyl analogue (5a) exhibited a 2-fold loss in in vitro TNF-α inhibitory potency relative to the NH analogue (1). However, this same modification conferred a substantial gain in oral bioavailability (F=21% vs. 1%) and enabled oral in vivo activity (ED50 = 26 mg/kg), which was absent in the NH analogue [1]. This data underscores that procurement of the 6-nitroquinazoline core scaffold is only the starting point; the specific derivative must be selected based on the intended application (in vitro potency vs. in vivo efficacy).

Immunology Inflammation Oral Bioavailability TNF-α T Cell Proliferation

Cytotoxicity Comparison Against EGFR-Targeted Standard of Care Gefitinib

Newly synthesized 6-nitro-4-substituted quinazoline derivatives were benchmarked against gefitinib, a clinically approved EGFR tyrosine kinase inhibitor. The most potent derivative, compound 6c, demonstrated superior to nearly equal cytotoxicity against colon cancer (HCT-116) and lung cancer (A549) cell lines, while also showing a superior enzyme inhibition profile against the mutant EGFR T790M variant [1]. Importantly, this was achieved with a good safety profile against normal fibroblast cells (WI-38), indicating a favorable therapeutic window [1]. This positions 6-nitroquinazoline derivatives as competitive alternatives or starting points for further optimization in EGFR-targeted cancer therapy, particularly in contexts where gefitinib resistance is a concern.

Oncology EGFR Inhibition Cytotoxicity NSCLC Colorectal Cancer

Superior Antileishmanial Potency Compared to Pentamidine

In a screen of 4-arylamino-6-nitroquinazoline derivatives against Leishmania major promastigotes, two compounds (21 and 8) exhibited IC50 values of 1.87 ± 0.31 μM and 4.37 ± 0.02 μM, respectively [1]. Both compounds were more potent than the standard antileishmanial drug pentamidine, which showed an IC50 of 5.09 ± 0.09 μM under the same assay conditions [1]. The most potent compound (21) was approximately 2.7-fold more active than pentamidine. This data identifies specific 6-nitroquinazoline derivatives as promising leads for leishmaniasis, a neglected tropical disease with limited treatment options.

Neglected Tropical Diseases Leishmaniasis Antiparasitic Drug Discovery

Comparative Anticancer Activity of 6-Nitro vs. 6-Amino Analogs

A comparative study of 6-nitro-4-anilinoquinazolines and their 6-amino counterparts revealed that while the 6-amino substituted inhibitors displayed higher anticancer activity in vitro, the difference in anticancer activity between the two series was much less than the difference in their EGFR tyrosine kinase inhibitory activity [1]. This finding suggests that 6-nitroquinazoline derivatives may act as prodrugs, undergoing intracellular reduction to the more active 6-amino species [1]. This differential behavior highlights the unique biological profile of the 6-nitro scaffold, which cannot be simply replaced by the 6-amino analog without altering the compound's mechanism and cellular efficacy profile.

Oncology EGFR Prodrug SAR Cell-based Assays

High-Value Application Scenarios for 6-Nitroquinazoline


Lead Optimization for Orally Bioavailable Anti-Inflammatory Agents

Research programs focused on developing oral therapies for inflammatory diseases (e.g., rheumatoid arthritis, inflammatory bowel disease) should prioritize 6-nitroquinazoline derivatives with N-alkyl modifications at the 4-position. The quantitative evidence demonstrates that such modifications can convert a compound with high in vitro potency but zero oral bioavailability into one with 21% oral bioavailability and measurable in vivo efficacy (ED50 26 mg/kg) [1]. This scaffold enables systematic exploration of lipophilicity and pharmacokinetic properties while maintaining the dual TNF-α/T cell proliferation inhibitory mechanism.

Development of Next-Generation EGFR Inhibitors for Resistant NSCLC

Medicinal chemistry teams targeting EGFR-mutant non-small cell lung cancer (NSCLC), particularly cases resistant to first-generation TKIs due to the T790M mutation, should utilize 6-nitro-4-substituted quinazoline scaffolds. Compound 6c demonstrated superior enzyme inhibition against mutant EGFR T790M and comparable or superior cytotoxicity to gefitinib in lung and colon cancer cell lines [1]. This establishes the 6-nitroquinazoline core as a validated starting point for designing inhibitors that overcome clinically relevant resistance mechanisms while maintaining a favorable safety profile on normal cells [1].

Antiparasitic Drug Discovery for Neglected Tropical Diseases

Investigators seeking new chemical entities for leishmaniasis or malaria should procure 4-arylamino-6-nitroquinazoline derivatives for screening and optimization. These compounds have demonstrated IC50 values as low as 1.87 μM against Leishmania major, outperforming the standard drug pentamidine (IC50 5.09 μM) [2]. Additionally, related 6-nitroquinazoline derivatives have shown promising antiplasmodial activity against chloroquine-resistant Plasmodium falciparum strains, with IC50 values of 0.95 and 1.3 μM [3]. This broad antiparasitic spectrum, coupled with the scaffold's synthetic tractability, makes it a high-priority starting point for neglected disease drug discovery.

Investigating Prodrug Activation and Intracellular Reduction Mechanisms

The 6-nitroquinazoline scaffold is uniquely suited for studies of cellular prodrug activation. Evidence shows that 6-nitro derivatives exhibit anticancer activity in cell-based assays that is disproportionate to their direct EGFR kinase inhibition, suggesting intracellular reduction to the more active 6-amino species [4]. This property makes 6-nitroquinazoline an ideal tool compound for probing the role of cellular nitroreductases and the cytochrome oxidation-reduction system in drug activation, with direct applications in designing tumor-selective or tissue-specific prodrugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Nitroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.